molecular formula C15H24 B1262426 UNII-L0VRY82PKO CAS No. 58845-44-6

UNII-L0VRY82PKO

Cat. No.: B1262426
CAS No.: 58845-44-6
M. Wt: 204.35 g/mol
InChI Key: YHBUQBJHSRGZNF-XIEDVDOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,Z)-alpha-bisabolene is a (Z)-alpha-bisabolene. It is an enantiomer of a (R,Z)-alpha-bisabolene.

Scientific Research Applications

Plant Defense Mechanisms

(E)-alpha-Bisabolene synthase plays a crucial role in the defense mechanisms of grand fir (Abies grandis). This enzyme is involved in producing (E)-alpha-bisabolene, a sesquiterpene that serves as a precursor for compounds like todomatuic acid and juvabione, which mimic insect juvenile hormones. These compounds are part of the defense response of plants against insect herbivores and possibly fungal pathogens (Bohlmann et al., 1998).

Industrial and Biofuel Production

(S,Z)-alpha-bisabolene has significant potential in industrial applications, particularly as a precursor for various chemicals. A study demonstrated the engineering of Yarrowia lipolytica, a type of yeast, for the efficient production of alpha-bisabolene from waste cooking oil. This approach offers an environmentally sustainable method for bisabolene's industrial production (Zhao et al., 2020).

Pheromone Research

The roles of trans- and cis-(Z)-α-bisabolene epoxides in the sex pheromone of Nezara viridula were investigated, shedding light on the importance of these compounds in insect communication and behavior (Brézot et al., 1994).

Biochemical Studies

Studies on the conformational aspects of sesquiterpene biosynthesis, including bisabolene, have provided insights into the cyclization mechanisms of various sesquiterpene families. This research enhances our understanding of the biochemistry of these compounds (Hong & Tantillo, 2009).

Synthetic Chemistry Applications

Research on the synthesis of aromatic bisabolene derivatives through palladium-catalyzed cross-couplings of organozinc reagents expands the scope of synthetic chemistry. This work has led to the synthesis of compounds like glandulone A and curcuquinone (Vyvyan et al., 2004).

Bioengineering for Terpenoid Production

Engineering the cyanobacterium Synechococcus sp. PCC 7002 for the production of limonene and α-bisabolene has been a significant step in bioengineering for terpenoid biosynthesis. This research paves the way for advances in tailor-made hydrocarbon production (Davies et al., 2014).

Properties

CAS No.

58845-44-6

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4S)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-/t15-/m1/s1

InChI Key

YHBUQBJHSRGZNF-XIEDVDOYSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)/C(=C\CC=C(C)C)/C

SMILES

CC1=CCC(CC1)C(=CCC=C(C)C)C

Canonical SMILES

CC1=CCC(CC1)C(=CCC=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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